molecular formula C17H22N4O2S B2816134 N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide CAS No. 446310-56-1

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide

Cat. No. B2816134
M. Wt: 346.45
InChI Key: BHJATEPERPZSMT-UHFFFAOYSA-N
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Description

“N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide” is a compound that has been synthesized and characterized in scientific research . It is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups . This compound has been actively involved in various fields of chemistry .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was carried out under specific conditions to ensure the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of the compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . The quantum parameters of the prepared compound were investigated using specific methods, revealing similarities between the experimental and theoretical calculations .


Chemical Reactions Analysis

The compound was involved in various chemical reactions during its synthesis . The reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone produced different Schiff base derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques . The results showed that the compound has specific properties that contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • A new heterocyclic compound was synthesized, showcasing its potential for various applications in chemical research, including but not limited to material science and pharmaceutical research. This synthesis process involves isonicotinoyl isothiocyanate and 4-aminoantipyrine, highlighting the compound's versatile reactivity and the possibility of creating a wide array of derivatives for further study (Aydın & Dağci, 2010).

Herbicidal Activity

  • Research into carbamates derived from pyrazoles, such as the similar compound 1,3-Dimethyl-4-acyl-5-hydroxypyrazoles, has shown potential herbicidal activity, suggesting that derivatives of the compound could also be explored for agrochemical applications. These studies provide a foundation for exploring the compound's utility in crop protection (Lee, Park, & Kim, 1989).

Antiradical and Antifungal Activity

  • Investigations into related compounds, including N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea, reveal antiradical activity and potential for synthesis of thiazine and thiazoline derivatives. Such findings underscore the broader chemical family's prospects for developing antiradical and antifungal agents, which could extend to N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide derivatives (Kulakov et al., 2014).

Antitubercular Activity

  • The discovery of novel antitubercular analogues, such as 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one, emphasizes the importance of this chemical scaffold in medicinal chemistry. This suggests that exploring the antitubercular potential of N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide could yield promising new treatments for tuberculosis (Ahsan et al., 2012).

Chemical Reactions and Derivatives

  • The versatility of related compounds in synthesizing a wide range of derivatives, such as triazepines, pyrimidines, and azoles, from toluenesulfonamide-based building blocks, points to the significant potential for N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide to serve as a precursor in synthesizing novel heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Khodairy, Ali, & El-wassimy, 2016).

properties

IUPAC Name

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-13(18-16(24)19-15(23)17(2,3)4)14(22)21(20(11)5)12-9-7-6-8-10-12/h6-10H,1-5H3,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJATEPERPZSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide

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